What is Pyrimethamine-d3 and its chemical structure?
What is Pyrimethamine-d3 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyrimethamine-d3, a deuterated isotopologue of the antiparasitic drug Pyrimethamine. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the chemical structure, physicochemical properties, and the primary application of Pyrimethamine-d3 as an internal standard in bioanalytical methodologies. A thorough exploration of its synthesis, mechanism of action, and the impact of deuteration on its pharmacokinetic profile is presented. Detailed experimental protocols for its quantification and relevant signaling pathway diagrams are also included to facilitate its practical application and understanding.
Introduction
Pyrimethamine is a well-established pharmaceutical agent used in the treatment of protozoal infections such as toxoplasmosis and malaria.[1] It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in DNA synthesis.[1][2] Pyrimethamine-d3 is the deuterium-labeled version of Pyrimethamine, where three hydrogen atoms on the ethyl group are replaced with deuterium (B1214612).[1][3] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical and physical properties to the parent drug, but distinct mass. Deuteration has also garnered attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.
Chemical Structure and Properties
Pyrimethamine-d3 is chemically designated as 5-(4-chlorophenyl)-6-(ethyl-d3)-2,4-pyrimidinediamine. The deuterium atoms are specifically located on the terminal methyl group of the ethyl substituent.
Chemical Structure:
Table 1: Physicochemical Properties of Pyrimethamine-d3
| Property | Value | Reference |
| IUPAC Name | 5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | |
| CAS Number | 1189936-99-9 | |
| Molecular Formula | C₁₂H₁₀D₃ClN₄ | |
| Molecular Weight | 251.73 g/mol | |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol (B145695) | Commercially available data |
Synthesis of Pyrimethamine-d3
The synthesis of Pyrimethamine-d3 follows a similar pathway to the traditional synthesis of Pyrimethamine, with the key difference being the use of a deuterated starting material. The historic synthesis of Pyrimethamine begins with p-chlorophenylacetonitrile, which is condensed with an ester. For Pyrimethamine-d3, a deuterated ethyl propionate (B1217596) would be utilized.
A plausible synthetic route is as follows:
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Preparation of Deuterated Ethyl Propionate (Ethyl Propionate-d3): This can be achieved through Fischer esterification of propionic acid with deuterated ethanol (ethanol-d3) or by reacting a salt of propionic acid with deuterated ethyl iodide.
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Condensation: p-chlorophenylacetonitrile is condensed with ethyl propionate-d3 under strongly basic conditions.
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Methylation: The resulting intermediate is then methylated to form an enol ether.
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Cyclization: Finally, the enol ether is condensed with guanidine (B92328) to form the pyrimidine (B1678525) ring, yielding Pyrimethamine-d3.
Mechanism of Action and the Folic Acid Pathway
Pyrimethamine, and by extension Pyrimethamine-d3, exerts its antiparasitic effect by targeting the folic acid synthesis pathway. Specifically, it is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Pyrimethamine disrupts DNA synthesis, leading to the death of the parasite.
The Role of Deuteration and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primarily responsible for drug metabolism in the liver.
This can lead to:
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Reduced Rate of Metabolism: A slower breakdown of the drug.
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Increased Half-life (t½): The drug remains in the body for a longer period.
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Increased Exposure (AUC): The overall concentration of the drug in the plasma over time is higher.
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Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-associated toxicity.
While direct comparative pharmacokinetic data for Pyrimethamine versus Pyrimethamine-d3 is not extensively published, the principles of KIE suggest that Pyrimethamine-d3 would exhibit a slower rate of metabolism compared to its non-deuterated counterpart, assuming the ethyl group is a site of metabolic oxidation.
Application as an Internal Standard in Bioanalysis
The primary and most critical application of Pyrimethamine-d3 is as an internal standard (IS) in the quantitative bioanalysis of Pyrimethamine in biological matrices such as plasma and serum. An ideal internal standard should have physicochemical properties very similar to the analyte of interest to account for variations during sample preparation and analysis, but it must be distinguishable by the detector. Pyrimethamine-d3 perfectly fits this role in LC-MS/MS analysis due to its co-elution with Pyrimethamine and its distinct mass-to-charge ratio (m/z).
Experimental Protocols: UPLC-MS/MS Method for the Quantification of Pyrimethamine
The following is a detailed protocol for the quantification of Pyrimethamine in human plasma using Pyrimethamine-d3 as an internal standard, adapted from a validated method.
7.1. Materials and Reagents
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Pyrimethamine reference standard
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Pyrimethamine-d3 internal standard
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Acetonitrile (B52724) (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Ultrapure water
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Human plasma (with anticoagulant)
7.2. Instrumentation
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Ultra-Performance Liquid Chromatography (UPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
7.3. Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyrimethamine and Pyrimethamine-d3 in methanol.
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Working Solutions: Prepare serial dilutions of the Pyrimethamine stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of Pyrimethamine-d3 in 50% acetonitrile.
7.4. Sample Preparation
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Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
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Add 50 µL of the Pyrimethamine-d3 internal standard working solution.
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Add 300 µL of methanol to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 13,300 rpm for 25 minutes at 4°C.
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Transfer the supernatant to a clean tube and analyze by UPLC-MS/MS.
7.5. UPLC-MS/MS Conditions
Table 2: UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC Column | Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 0.8 kV |
| Collision Energy | 15 V |
| MRM Transition (Pyrimethamine) | m/z 249.17 → 124.00 |
| MRM Transition (Pyrimethamine-d3) | m/z 252.17 → 127.00 |
7.6. Method Validation
A summary of the validation parameters for a similar bioanalytical method is presented below.
Table 3: Bioanalytical Method Validation Data
| Parameter | Result |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 90% |
Conclusion
Pyrimethamine-d3 is an indispensable tool for the accurate quantification of Pyrimethamine in biological matrices. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The primary utility of Pyrimethamine-d3 lies in its role as an internal standard, where its isotopic labeling provides a distinct mass spectrometric signature while maintaining nearly identical physicochemical behavior to the parent compound. The principles of the kinetic isotope effect also suggest that Pyrimethamine-d3 may have an altered pharmacokinetic profile compared to Pyrimethamine, a concept that is of significant interest in drug development. The detailed experimental protocol provided herein serves as a practical guide for researchers and scientists in the implementation of robust bioanalytical methods for Pyrimethamine.
